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hemoglobin J Auckland

Cat. No.: B1168298
CAS No.: 112444-78-7
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Description

Historical Context of Initial Discovery and Characterization of Hemoglobin J Auckland

This compound was first identified and described in 1987 by D. Williamson and colleagues in Auckland, New Zealand. tandfonline.comresearchgate.net The initial discovery was made in an apparently healthy 53-year-old man and his son. tandfonline.com The variant was detected following observations of abnormal hemoglobin electrophoresis patterns and falsely elevated monocyte counts during routine laboratory tests. tandfonline.com

Subsequent characterization of the variant revealed a specific amino acid substitution: Glycine (B1666218) at position 25 of the beta-globin chain was replaced by Aspartic acid. tandfonline.comnih.gov Despite the structural abnormality, the initial individuals identified as carriers (heterozygotes) presented with only marginally low hemoglobin levels and no obvious clinical symptoms under normal conditions. tandfonline.comnih.gov The variant was noted for being mildly unstable and possessing a low affinity for oxygen. tandfonline.comnih.gov For many years after its initial discovery, no further cases were documented in medical literature. tandfonline.com

Classification of this compound within Beta Globin Chain Variants

This compound is classified as a structural variant of hemoglobin, specifically affecting the beta-globin chain. tandfonline.comnih.gov Structural hemoglobin variants arise from mutations in the globin genes that cause a change in the amino acid sequence of the globin protein. nih.gov There are over 900 identified variants of the beta-globin chain alone. archivesofmedicalscience.com

The specific mutation responsible for this compound is a point mutation in the beta-globin gene (HBB), located on chromosome 11. tandfonline.comarchivesofmedicalscience.com The mutation involves the substitution of a guanine (B1146940) nucleotide for an adenine (B156593) nucleotide at codon 77 (c.77G > A), which results in the replacement of the amino acid Glycine with Aspartic acid at the 25th position of the polypeptide chain (p.Gly25Asp). tandfonline.com Based on its biochemical properties, it is further categorized as a low oxygen affinity hemoglobin (LOAH) variant. tandfonline.comresearchgate.nettandfonline.com Variants in this class release oxygen more readily to tissues compared to normal hemoglobin. researchgate.net It is also described as a mildly unstable hemoglobin variant. tandfonline.comnih.gov

Global Significance of this compound in Inherited Hemoglobinopathy Research

While this compound is a rare variant, its study holds significance within the broader field of inherited hemoglobinopathy research. tandfonline.com Inherited hemoglobin disorders are a global health concern, affecting an estimated 7% of the world's population. nih.gov The research into rare variants contributes to a comprehensive database of mutations and their clinical effects. researchgate.net

The primary significance of this compound lies in its demonstration of how a clinically silent variant can become clinically apparent under specific environmental pressures. tandfonline.comnih.gov A recently reported case involved an 8-year-old girl, heterozygous for the variant, who was asymptomatic at low altitudes but presented with significant hypoxemia (low blood oxygen levels) when living at a high altitude. researchgate.nettandfonline.com This case highlights the importance of considering rare hemoglobinopathies in the differential diagnosis of unexplained hypoxemia, especially when influenced by environmental factors. tandfonline.com The study of such variants underscores the complex interaction between genetic makeup and environmental triggers, preventing potential misdiagnosis and extensive, unnecessary cardiopulmonary evaluations. researchgate.net

Evolution of Methodological Approaches in Initial Variant Identification

The methodological approaches for identifying this compound have evolved from initial screening techniques to definitive genetic analysis. The first identification in 1987 relied on hemoglobin electrophoresis, a standard method at the time for separating abnormal hemoglobins (B146990) based on their electrical charge. tandfonline.comtandfonline.com

Modern diagnostic workflows employ more advanced and varied techniques. researchgate.net These include:

High-Pressure Liquid Chromatography (HPLC): A common automated method for screening and quantifying hemoglobin variants. tandfonline.comresearchgate.net However, in a recent case of this compound, HPLC results appeared normal, indicating the method's limitations in detecting all variants. researchgate.nettandfonline.com

Capillary Electrophoresis (CE): This method offers higher resolution than traditional electrophoresis. In the same case where HPLC was normal, CE successfully detected an abnormal variant peak, highlighting the necessity of using multiple electrophoretic methods when a hemoglobinopathy is suspected. researchgate.nettandfonline.com It was noted that over 33 different variants can migrate to the same zone as this compound on CE, making it a powerful screening tool but not a definitive identifier. researchgate.nettandfonline.com

Genetic Analysis: The definitive diagnosis of this compound requires genetic testing. researchgate.net Bidirectional Sanger sequencing of the HBB gene is used to identify the specific c.77G > A mutation, confirming the presence of the variant and distinguishing it from other hemoglobinopathies. tandfonline.com

This evolution demonstrates a shift from protein-based analysis to a combination of protein and DNA-based methods for the precise identification and characterization of hemoglobin variants. researchgate.nettandfonline.com

Data Tables

Table 1: Key Characteristics of this compound

Characteristic Description Source
Variant Type Structural Hemoglobin Variant tandfonline.comnih.gov
Affected Globin Chain Beta (β) Globin tandfonline.comnih.gov
Genetic Mutation Point mutation in HBB gene (c.77G > A) tandfonline.com
Amino Acid Substitution p.Gly25Asp (Glycine → Aspartic Acid at position 25) tandfonline.comtandfonline.com
Biochemical Classification Low Oxygen Affinity Hemoglobin (LOAH); Mildly Unstable tandfonline.comtandfonline.comnih.gov

| Clinical Presentation | Typically clinically silent; may cause asymptomatic hypoxemia at high altitude | tandfonline.comtandfonline.comnih.gov |

Table 2: Evolution of Identification Methodologies for this compound

Methodology Role in Identification Source
Hemoglobin Electrophoresis Initial historical method used for discovery; separates proteins by charge. tandfonline.comtandfonline.com
High-Pressure Liquid Chromatography (HPLC) Modern automated screening method; may not detect all variants like Hb J-Auckland. researchgate.nettandfonline.com
Capillary Electrophoresis (CE) High-resolution screening method; effective in detecting Hb J-Auckland when HPLC is normal. researchgate.nettandfonline.com

| DNA Sequencing (Sanger) | Definitive confirmatory test; identifies the specific HBB gene mutation. | researchgate.nettandfonline.com |

Properties

CAS No.

112444-78-7

Molecular Formula

C8H10N2O2S

Synonyms

hemoglobin J Auckland

Origin of Product

United States

Genetic Foundation and Molecular Determinants of Hemoglobin J Auckland

Elucidation of the Specific HBB Gene Mutation (c.77G > A)

The genetic origin of Hemoglobin J Auckland lies in a point mutation within the HBB gene, which is responsible for encoding the β-globin chain of hemoglobin. tandfonline.com Genetic analysis, specifically through bidirectional Sanger sequencing, has identified this mutation as a single nucleotide substitution at position 77 of the coding DNA sequence, where a guanine (B1146940) (G) is replaced by an adenine (B156593) (A). tandfonline.com This specific change is formally designated as c.77G > A. tandfonline.comithanet.eu

This mutation is located in exon 1 of the HBB gene. ithanet.eu The identification of this precise nucleotide change is crucial for the definitive diagnosis of this compound, often confirming results from initial protein analysis methods like capillary electrophoresis. tandfonline.com

Consequence of the Missense Mutation: p.Gly25Asp Amino Acid Substitution

The c.77G > A nucleotide substitution is a missense mutation, meaning it results in a change to the amino acid sequence of the protein being synthesized. tandfonline.com This mutation alters the codon, leading to the replacement of the amino acid glycine (B1666218) (Gly) at position 25 of the β-globin chain with aspartic acid (Asp). tandfonline.comnih.gov This substitution is denoted as p.Gly25Asp. tandfonline.comithanet.eu

The replacement of glycine, a small, nonpolar amino acid, with the negatively charged aspartic acid at position B7 of the β-globin chain (a helical segment of the protein) alters the biochemical properties of the hemoglobin molecule. nih.gov This specific amino acid change is the direct cause of the altered characteristics observed in this compound, such as its electrophoretic mobility and oxygen affinity. tandfonline.comnih.gov

Genetic Locus on Chromosome 11 (HBB Gene) and Flanking Regions

The HBB gene resides within the β-globin locus on the short arm (p arm) of human chromosome 11, specifically at position 15.4. wikipedia.orgwikipedia.org This locus contains a cluster of several globin genes arranged in the order they are expressed during development: 5' - epsilon – gamma-G – gamma-A – delta – beta - 3'. wikipedia.orgwikidoc.org The entire gene cluster is regulated by an upstream locus control region (LCR), which orchestrates the differential expression of these genes. wikipedia.orgwikidoc.org

The HBB gene itself is relatively small, containing three exons separated by two introns. wikipedia.orgwikidoc.org Mutations in this gene are responsible for numerous hemoglobin variants and thalassemias. wikipedia.orgoncohemakey.com The specific location on chromosome 11 is a critical piece of information for genetic mapping and understanding the inheritance patterns of hemoglobinopathies like this compound. nih.gov

Allelic Architecture and Characteristics of Heterozygous Presentation

This compound is typically observed in a heterozygous state, where an individual inherits one normal β-globin allele (β^A^) and one β^J-Auckland^ allele. tandfonline.comnih.gov In this state, the individual produces both normal Hemoglobin A (composed of two alpha and two normal beta chains, α2β2) and this compound (α2β^J-Auckland^2). tandfonline.com

In heterozygous individuals, the variant hemoglobin typically makes up a significant portion of the total hemoglobin. For instance, capillary electrophoresis in one case identified the variant peak as 46.2% of the total hemoglobin. researchgate.net The presence of the normal allele compensates for the altered function of the variant, which is why individuals are often clinically asymptomatic. nih.govnih.gov The expression of both alleles results in a distinct pattern on laboratory tests like high-performance liquid chromatography and capillary electrophoresis, which are essential for initial screening. tandfonline.com The inheritance of the variant follows an autosomal recessive pattern for disease expression, but the trait itself is observable in the heterozygous state. nih.govhaematologica.org

Mutation and Genetic Details of this compound

Feature Description Reference
Hemoglobin Variant This compound tandfonline.com
Gene HBB (Hemoglobin Subunit Beta) tandfonline.com
Genetic Locus Chromosome 11p15.4 wikipedia.org
Mutation Type Missense (Point Mutation) tandfonline.com
Nucleotide Change c.77G > A tandfonline.comithanet.eu
Amino Acid Change p.Gly25Asp (Glycine to Aspartic Acid at position 25) tandfonline.comnih.gov
Affected Globin Chain Beta (β) tandfonline.com

| Typical Presentation | Heterozygous (HbA/Hb J-Auckland) | tandfonline.comnih.gov |

Structural Deviations and Biophysical Characterization of Hemoglobin J Auckland

Impact of Amino Acid Substitution on Beta Globin Tertiary Conformation

The β25 position is located in the B helix of the globin chain, an important structural domain. The introduction of a charged aspartic acid residue in place of a neutral glycine (B1666218) likely alters the local electrostatic environment and may introduce new hydrogen bonding possibilities or steric hindrance. This could potentially lead to minor shifts in the conformation of the B helix or adjacent structures. However, without high-resolution structural data, such as that from X-ray crystallography or NMR spectroscopy, the precise impact on the beta-globin tertiary structure remains speculative. No published studies were found that specifically detail these conformational changes for Hemoglobin J Auckland.

Analysis of this compound's Intrinsic Molecular Stability

This compound has been characterized as a "mildly unstable" variant. psu.eduresearchgate.net This suggests that the protein is more prone to denaturation or precipitation under stress compared to normal Hemoglobin A. Standard laboratory methods to assess hemoglobin stability include the heat stability test and the isopropanol precipitation test. In these assays, unstable hemoglobins (B146990) will precipitate from a solution at a faster rate than stable hemoglobins.

While the original 1987 study by Williamson et al. likely performed such tests to arrive at the "mildly unstable" classification, the specific quantitative results from these assays are not available in recently published literature. psu.eduresearchgate.net A comprehensive analysis would require data detailing the percentage of hemoglobin precipitated over time under specific temperature or solvent conditions.

Table 1: Hypothetical Data on Hemoglobin Stability Tests (Note: The following table is a hypothetical representation of expected results for a mildly unstable hemoglobin variant. Actual experimental data for this compound is not available in the reviewed sources.)

TestHemoglobin AThis compound (Expected)
Heat Stability (50°C) No precipitateFlocculent precipitate
Isopropanol Precipitation Stable in solutionPrecipitate forms

Molecular Functional Aberrations and Pathophysiological Mechanisms

Characterization of Altered Ligand Binding Kinetics (e.g., Oxygen Affinity)

Hemoglobin J Auckland is a rare hemoglobin variant characterized by a primary functional aberration in its ligand-binding kinetics, specifically a marked reduction in its affinity for oxygen. tandfonline.comnih.gov This variant arises from an amino acid substitution of Glycine (B1666218) to Aspartic acid at position 25 of the beta-globin chain (β25(B7)Gly→Asp). tandfonline.comnih.gov The intrinsic properties of the hemoglobin tetramer are altered by this substitution, leading to a less efficient binding of oxygen in the lungs compared to normal adult hemoglobin (Hemoglobin A). researchgate.net Consequently, a higher partial pressure of oxygen is required for the hemoglobin to become saturated. tandfonline.comresearchgate.net Despite the reduced uptake of oxygen in a pulmonary environment, this low-affinity characteristic facilitates a more efficient release of oxygen to the peripheral tissues. researchgate.net Individuals heterozygous for this compound typically have about 40-50% of this variant in their red blood cells. psu.edu While this condition is often clinically silent, the reduced oxygen affinity can become apparent under conditions of reduced oxygen availability, such as at high altitudes. tandfonline.comnih.gov

Analysis of the Oxygen Dissociation Curve Shift in this compound (e.g., Right-Shift)

The decreased oxygen affinity inherent to this compound is graphically represented by a rightward shift in the oxygen-hemoglobin dissociation curve. tandfonline.comresearchgate.net This shift signifies that for any given partial pressure of oxygen (PO2), this compound will have a lower percentage of oxygen saturation compared to Hemoglobin A. wikipedia.org A key parameter used to quantify this shift is the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. researchgate.net In low-affinity hemoglobin variants like this compound, the P50 value is elevated, indicating that more oxygen pressure is needed to achieve half-saturation. tandfonline.comresearchgate.net This right-shift facilitates the unloading of oxygen in tissues, which can be a compensatory mechanism, but also underlies the potential for hypoxemia, as oxygen binding in the lungs is less efficient. researchgate.net

Table 1: Comparison of Oxygen Dissociation Curve Characteristics
Hemoglobin TypeOxygen AffinityOxygen Dissociation Curve ShiftP50 Value
Hemoglobin A (Normal)NormalNo Shift (Reference Curve)Normal (approx. 26-27 mmHg)
This compoundLow/Decreased tandfonline.comnih.govpsu.eduRightward Shift tandfonline.comresearchgate.netHigh/Increased tandfonline.comresearchgate.net

Studies on Molecular Aggregation Propensity

Research has identified this compound as a mildly unstable variant. nih.govpsu.edu This instability suggests a greater propensity for the protein to denature and aggregate compared to the highly stable Hemoglobin A. mdpi.com Unstable hemoglobin variants are more susceptible to oxidation, which can lead to the precipitation of hemoglobin within the red blood cell, forming inclusions known as Heinz bodies. cloudfront.net While significant clinical manifestations of this instability, such as chronic hemolytic anemia, are not characteristic features of this compound, the "mildly unstable" classification implies that under conditions of increased oxidative or thermal stress, the variant may be more prone to aggregation. nih.govcloudfront.net This intrinsic instability is a direct consequence of the amino acid substitution altering the protein's three-dimensional structure and intramolecular bonding. mdpi.com

Epidemiology and Population Genetic Research of Hemoglobin J Auckland

Geographic Origins and Documented Distribution Patterns of the Variant

Hemoglobin J Auckland was first identified in 1987 in Auckland, New Zealand. doctorabad.comnih.gov The initial report described the variant in a 53-year-old man and his son, who were both heterozygous for the condition and presented with no apparent clinical symptoms, though they had marginally low hemoglobin values. nih.gov For decades, these remained the only documented cases in the scientific literature.

Recently, in 2024, a new case was reported in an 8-year-old girl in Abha, Saudi Arabia. nih.gov She presented with unexplained hypoxemia at a high altitude, a clinical manifestation that was not observed in the original cases. nih.gov This significant geographic distance between the two findings suggests a wide and sporadic distribution of the this compound variant. The limited number of documented cases indicates that it is an exceptionally rare variant.

The appearance of this compound in such disparate locations—New Zealand and Saudi Arabia—points to two main possibilities: the variant may have arisen from independent, spontaneous mutations in the beta-globin gene in different populations, or it may have been disseminated through historic or recent migration patterns. nih.govtandfonline.com However, without more extensive genetic studies of carriers and their ancestral backgrounds, the precise origin and distribution patterns remain largely uncharacterized.

Observed Frequencies and Prevalence in Screened Populations

The table below summarizes the documented cases, which, while not providing prevalence data, underscores the rarity of this hemoglobin variant.

Year of ReportLocationNumber of IndividualsClinical Presentation
1987Auckland, New Zealand2 (father and son)Clinically silent, marginally low hemoglobin. nih.gov
2024Abha, Saudi Arabia1 (8-year-old girl)Asymptomatic hypoxemia at high altitude. nih.gov

Due to the absence of targeted screening for this compound, its true frequency in the general population or within specific ethnic groups is unknown.

Insights into Population Migration and Variant Dissemination

The wide geographical separation of the known cases of this compound in New Zealand and Saudi Arabia raises questions about its dissemination. nih.govtandfonline.com Without further data, any explanation for this distribution is speculative. One possibility is that the variant has been carried along migration routes. Human populations have a long history of movement, which has played a significant role in the global distribution of many genetic traits, including hemoglobin variants.

Alternatively, the presence of this compound in distant populations could be the result of independent, recurring mutations at the same position in the beta-globin gene. This phenomenon, known as recurrent mutation, has been observed for other genetic conditions. A founder effect, where a rare variant becomes more common in a new population started by a small number of individuals, is another potential mechanism for the localized appearance of such variants, though there is currently no evidence to suggest this for this compound.

Heterogeneity of Genetic Backgrounds in Variant Carriers

The documented cases of this compound suggest that this variant is not restricted to a single ethnic group. The initial cases from New Zealand were likely of European descent, a common demographic in that country. nih.govresearchgate.net The more recent case in Saudi Arabia involves an individual of a different ethnic and genetic background. nih.gov

This observation of the variant in individuals of different ancestries points to a heterogeneity of genetic backgrounds among carriers. This could imply that the mutation has arisen independently in different populations or that it occurred in an ancient common ancestral population and has since been widely, albeit sparsely, distributed. The multiethnic presence of the variant underscores the importance of considering a wide range of genetic backgrounds when studying rare hemoglobinopathies. nih.gov

Evolutionary Considerations and Selective Pressures Influencing Variant Persistence

The persistence of any genetic variant within a population is influenced by evolutionary pressures, including natural selection and genetic drift. For hemoglobin variants, these pressures are often linked to environmental factors. For this compound, a variant with low oxygen affinity, the evolutionary implications are complex and not fully understood.

A lower oxygen affinity means that hemoglobin releases oxygen to the tissues more readily. researchgate.net In certain conditions, this could theoretically be advantageous, potentially enhancing oxygen delivery during high metabolic demand. However, it can also be disadvantageous, particularly in low-oxygen environments. The 2024 case study of the young girl in Saudi Arabia, who experienced hypoxemia at high altitude, illustrates a potential negative selective pressure. nih.gov In high-altitude regions, where the partial pressure of oxygen is lower, a reduced ability of hemoglobin to bind oxygen in the lungs could be detrimental.

Conversely, in environments where enhanced oxygen release to tissues might be beneficial, the variant could offer a subtle advantage. However, there is currently no evidence to support any positive selective pressure for this compound. Given its rarity, it is also possible that the persistence of this variant is primarily due to random genetic drift—the chance fluctuation of allele frequencies in small populations—rather than strong selective forces.

The table below outlines the potential evolutionary pressures on a low-oxygen-affinity hemoglobin variant like this compound.

Potential Evolutionary PressureEffect on Variant Persistence
Negative Selection
High-Altitude EnvironmentsDisadvantageous due to impaired oxygen uptake in the lungs. nih.gov
Positive Selection (Hypothetical)
Enhanced Oxygen Delivery to TissuesPotentially advantageous in specific metabolic conditions (no current evidence).
Neutral Evolution
Genetic DriftPersistence due to random chance, especially in small populations.

Further research is needed to elucidate the specific evolutionary dynamics that may have influenced the persistence of this compound in human populations.

Advanced Methodologies for Hemoglobin J Auckland Characterization and Research

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis Techniques for Variant Separation

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are cornerstone techniques for the initial detection and separation of hemoglobin variants. Cation-exchange HPLC separates hemoglobin molecules based on their charge, which can be altered by amino acid substitutions. While effective for many variants, some, like Hemoglobin J Auckland, may not show a distinct peak and can be missed by HPLC alone. researchgate.net

Capillary electrophoresis, on the other hand, separates hemoglobin fractions with high resolution based on their electrophoretic mobility in a silica capillary. nih.govresearchgate.net This technique has proven effective in identifying variants that are "silent" on HPLC. nih.gov In the case of this compound, CE can reveal an abnormal variant peak that is not distinguishable from normal hemoglobin A (HbA) by HPLC, highlighting the importance of using complementary methods for accurate screening. researchgate.netnih.gov

Table 1: Comparison of HPLC and Capillary Electrophoresis for Hemoglobin Variant Separation

Feature High-Performance Liquid Chromatography (HPLC) Capillary Electrophoresis (CE)
Principle Separation based on differential affinity for a stationary phase in a column, primarily by charge. scispace.com Separation based on electrophoretic mobility in a capillary under an electric field. nih.gov
Resolution Good for many common variants. High resolution, capable of separating variants with similar charges. researchgate.net
Application for Hb J Auckland May not effectively separate from HbA. researchgate.net Can detect an abnormal variant peak, aiding in its identification. researchgate.net

| Throughput | High-throughput systems are common in clinical labs. scispace.com | Offers high throughput capabilities. researchgate.net |

Mass Spectrometry-Based Approaches for Definitive Identification and Structural Probing

Mass spectrometry (MS) offers a definitive method for identifying hemoglobin variants by precisely measuring the molecular weight of the globin chains and their peptide fragments. chl.co.nz Techniques such as electrospray ionization (ESI) MS can detect the mass shift caused by the specific amino acid substitution in this compound (β25(B7)Gly→Asp). nih.gov

For detailed structural analysis, top-down and bottom-up proteomic approaches are employed. In a bottom-up approach, the globin chains are enzymatically digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). chl.co.nz This allows for the precise localization of the mutation by identifying the peptide with the altered mass and sequencing it. Top-down mass spectrometry analyzes the intact protein, providing information on the complete sequence and any modifications. osti.govresearcher.life These MS-based methods are indispensable for the unambiguous confirmation of a variant's identity.

Table 2: Mass Spectrometry Approaches for Hemoglobin Variant Analysis

Technique Principle Application for Hb J Auckland
Intact Mass Analysis (e.g., ESI-MS) Measures the molecular weight of the entire globin chain. lcms.cz Confirms the mass difference corresponding to the Gly→Asp substitution.
Peptide Mapping (Bottom-Up Proteomics) Analyzes peptide fragments after enzymatic digestion. chl.co.nz Pinpoints the exact location of the mutation within the β-globin chain.

| Top-Down Proteomics | Fragmentation and analysis of the intact protein. osti.gov | Provides sequence confirmation and characterizes the full variant protein. |

Polymerase Chain Reaction (PCR) and DNA Sequencing (e.g., Sanger Sequencing) for Genetic Confirmation

Genetic testing provides the ultimate confirmation of a hemoglobin variant by identifying the specific mutation in the globin gene. The process begins with the amplification of the relevant gene, in this case, the β-globin gene (HBB), using the Polymerase Chain Reaction (PCR). tandfonline.comcdc.gov

Following amplification, the DNA is sequenced, typically using the Sanger sequencing method. This allows for a direct reading of the nucleotide sequence. For this compound, sequencing of the HBB gene reveals the specific point mutation responsible for the amino acid substitution. tandfonline.com This genetic confirmation is crucial for a definitive diagnosis, especially when protein-based methods yield ambiguous results. nih.govtandfonline.com

Table 3: Genetic Confirmation of this compound

Method Description Finding in Hb J Auckland
Polymerase Chain Reaction (PCR) Amplifies a specific region of the DNA for analysis. Selectively amplifies the HBB gene containing the mutation.
Sanger Sequencing Determines the precise order of nucleotides in a DNA fragment. Identifies the heterozygous mutation c.77G>A in the HBB gene. tandfonline.com

| Resulting Amino Acid Change | The genetic mutation leads to a change in the protein sequence. | p.Gly25Asp in the β-globin chain. tandfonline.com |

Spectroscopic and Calorimetric Methods for Functional and Stability Studies

Spectroscopic and calorimetric techniques are vital for assessing the functional and stability consequences of an amino acid substitution in hemoglobin.

Spectroscopic Methods : UV-Visible spectroscopy can be used to monitor changes in the heme environment and the oxygenation state of hemoglobin. rug.nl Variants with altered oxygen affinity, like this compound, will show a right-shifted oxygen-hemoglobin dissociation curve, which can be determined spectrophotometrically. tandfonline.comnih.gov Circular dichroism (CD) spectroscopy can provide insights into potential changes in the secondary and tertiary structure of the protein. nih.gov

Calorimetric Methods : Differential scanning calorimetry (DSC) is a powerful technique to assess the thermal stability of a protein. By measuring the heat absorbed by the protein as it unfolds with increasing temperature, the melting temperature (Tm) can be determined. A lower Tm for this compound compared to normal HbA would indicate reduced thermal stability. nih.gov Isothermal titration calorimetry (ITC) can be used to directly measure the thermodynamics of ligand binding, such as oxygen.

Table 4: Methods for Functional and Stability Assessment

Method Parameter Measured Relevance to Hb J Auckland
UV-Visible Spectroscopy Oxygen-hemoglobin dissociation curve (p50). nih.gov Quantifies the reduced oxygen affinity.
Circular Dichroism (CD) Protein secondary and tertiary structure. nih.gov Assesses structural changes due to the mutation.

| Differential Scanning Calorimetry (DSC) | Thermal stability (Melting Temperature, Tm). nih.gov | Determines if the mutation impacts protein stability. |

Molecular Dynamics Simulations and Computational Biophysical Modeling of Variant Behavior

Computational methods provide powerful in-silico tools to investigate the structural and dynamic effects of a mutation.

Molecular Dynamics (MD) Simulations : MD simulations can model the behavior of the hemoglobin tetramer over time at an atomic level. proquest.com These simulations can reveal how the Gly→Asp substitution in this compound alters the local protein structure, flexibility, and interactions between subunits. proquest.comusm.my Such studies can correlate structural changes with functional properties like oxygen affinity and cooperativity. proquest.com

Computational Biophysical Modeling : These models can predict changes in protein stability and other biophysical properties resulting from an amino acid substitution. nih.gov For this compound, modeling can help to understand the energetic consequences of introducing a charged aspartic acid residue in place of a neutral glycine (B1666218), potentially explaining the observed changes in stability and function.

Table 5: Computational Approaches in Hemoglobin Variant Research

Approach Objective Potential Insights for Hb J Auckland
Molecular Dynamics (MD) Simulations To simulate the dynamic behavior of the protein. proquest.comnih.gov Elucidate changes in conformational dynamics and subunit interfaces affecting oxygen binding.

| Biophysical Modeling | To predict the impact of mutations on stability and function. nih.govhhu.de | Explain the molecular basis for reduced oxygen affinity and potential instability. |

Protein Engineering Approaches for Functional Probing and Mutagenesis Studies

Protein engineering, particularly site-directed mutagenesis, allows researchers to create recombinant hemoglobin variants in the laboratory for detailed study. nih.govtandfonline.com This approach enables the production of pure this compound, facilitating controlled experiments to probe its function without confounding factors from patient blood samples.

Furthermore, by introducing other amino acid substitutions at the same position (β25), scientists can systematically investigate the role of this specific residue in hemoglobin's structure and function. oup.com For instance, substituting glycine with residues of varying size, charge, and polarity can help to dissect the specific effects of the aspartic acid substitution in this compound. These studies are fundamental to understanding the structure-function relationships within the hemoglobin molecule. nih.govmdpi.com

Table 6: Protein Engineering for Hemoglobin Research

Technique Purpose Application
Site-Directed Mutagenesis To create specific mutations in the hemoglobin gene. nih.gov Production of recombinant this compound for in-vitro functional and stability assays.

| Systematic Mutagenesis | To introduce various amino acids at a specific position. oup.com | To understand the specific role of the β25 position in hemoglobin function and why the Gly→Asp substitution leads to low oxygen affinity. |


Comparative Molecular Analysis of Hemoglobin J Auckland with Other Hemoglobin Variants

Structural and Functional Comparison with Other Beta Globin Variants Characterized by Altered Oxygen Affinity or Instability

Hemoglobin J (Hb) Auckland is a beta globin chain variant defined by the amino acid substitution β25(B7)Gly→Asp. nih.gov This alteration in the primary structure of the beta-globin chain leads to distinct functional consequences, namely a decreased oxygen affinity and mild instability. nih.gov A comparative analysis with other beta globin variants that also exhibit altered oxygen affinity or instability reveals common principles and diverse molecular mechanisms underlying these functional changes.

Variants with altered oxygen affinity can be broadly categorized into those with high and low affinity. High-affinity variants, such as Hb Crete (β129 Ala→Pro), are associated with a left-shifted oxygen dissociation curve, leading to reduced oxygen delivery to tissues and compensatory erythrocytosis. mdpi.com Conversely, low-affinity variants like Hb J Auckland exhibit a right-shifted curve, meaning a higher partial pressure of oxygen (p50) is required for saturation. tandfonline.comresearchgate.net This facilitates oxygen release at the tissue level but can sometimes lead to cyanosis or be clinically silent. tandfonline.comresearchgate.net The specific location of the amino acid substitution in Hb J Auckland at position β25(B7) influences the local protein environment, affecting the conformational changes that accompany oxygen binding and release.

Instability in hemoglobin variants often arises from mutations that disrupt the secondary or tertiary structure of the globin chain, interfere with heme-globin interactions, or affect subunit dimerization and tetramerization. dynamed.commdpi.com Many unstable beta globin variants, which can lead to chronic hemolytic anemia, have mutations located in exon 3 of the HBB gene. nih.govresearchgate.net These mutations can result in highly unstable and non-functional β-globin variants that are unable to form viable tetramers with α-globin. nih.gov Hb J Auckland is described as only "mildly unstable," suggesting its structural perturbation is less severe than that of variants causing significant hemolysis. nih.gov The substitution of a small, nonpolar glycine (B1666218) with a larger, negatively charged aspartic acid at an external position may cause localized instability without leading to major unfolding or precipitation under normal physiological conditions. nih.govdynamed.com

Hemoglobin VariantMutationPrimary Functional AlterationMolecular Consequence
Hemoglobin J Aucklandβ25(B7)Gly→AspLow Oxygen Affinity, Mild InstabilitySubstitution at an external position alters local conformation, affecting oxygen binding and slightly destabilizing the protein structure. nih.gov
Hemoglobin Kölnβ98(FG5)Val→MetHigh Oxygen Affinity, InstabilityMutation disrupts the heme pocket, leading to heme loss, instability, and increased oxygen affinity. nih.govsicklestorm.org
Hemoglobin Kansasβ102(G4)Asn→ThrVery Low Oxygen AffinitySubstitution disrupts a key hydrogen bond at the α1β2 interface, stabilizing the T (deoxy) state and markedly reducing oxygen affinity. mayocliniclabs.com
Hemoglobin Creteβ129(H7)Ala→ProHigh Oxygen AffinityMutation in the β-globin gene leads to a variant with increased affinity for oxygen, often resulting in familial erythrocytosis. mdpi.com

Contrasting Molecular Pathogenesis with Alpha Globin Chain Variants

The molecular pathogenesis of conditions arising from this compound, a beta globin structural variant, differs fundamentally from that of the alpha-thalassemias, which are quantitative disorders of the alpha globin chain.

The primary pathogenic mechanism in alpha-thalassemia is a quantitative deficiency in alpha-globin chain synthesis. researchgate.netaafp.org This is most commonly due to the deletion of one or more of the four alpha-globin genes (HBA1 and HBA2) located on chromosome 16. aafp.orgnih.gov The reduced production of alpha chains leads to an imbalance in the globin chain ratio, resulting in an excess of beta (or gamma in fetuses) chains. These excess non-alpha chains form unstable homotetramers (HbH [β4] or Hb Bart's [γ4]), which have extremely high oxygen affinity and are ineffective at oxygen delivery. aafp.org These tetramers precipitate within red blood cells, leading to membrane damage, hemolysis, and ineffective erythropoiesis. nih.gov The severity of alpha-thalassemia is directly proportional to the number of deleted alpha-globin genes. aafp.org

In contrast, this compound results from a missense mutation in the beta-globin gene (HBB) on chromosome 11, leading to a qualitative, structural alteration of the beta-globin protein. tandfonline.com The pathogenesis is not related to a reduced quantity of beta chains but to the altered function of the variant hemoglobin molecule itself. The β25(B7)Gly→Asp substitution directly impacts the protein's oxygen-binding properties, causing low oxygen affinity, and confers mild instability. nih.gov Unlike thalassemia, where the primary driver of pathology is the toxic precipitation of excess, unmatched globin chains, the clinical presentation of Hb J Auckland is a direct consequence of its altered oxygen transport dynamics. tandfonline.comnih.gov

FeatureThis compound (Beta Globin Variant)Alpha-Thalassemia (Alpha Globin Chain Disorder)
Primary Molecular Defect Qualitative: Point mutation (missense) in the HBB gene. tandfonline.comQuantitative: Deletion of one or more HBA genes. aafp.orgnih.gov
Effect on Globin Chains Structurally abnormal beta-globin chain is produced in normal amounts.Reduced or absent synthesis of alpha-globin chains. researchgate.net
Core Pathogenic Mechanism Altered function of the hemoglobin tetramer (low oxygen affinity, mild instability). nih.govImbalance of globin chain synthesis, leading to an excess of non-alpha chains. ashpublications.org
Resulting Abnormal Hemoglobin α2(βJ-Auckland)2Excess β or γ chains form unstable homotetramers (HbH - β4; Hb Bart's - γ4). aafp.org
Primary Clinical Consequence Altered systemic oxygen transport dynamics. tandfonline.comIneffective erythropoiesis and hemolytic anemia due to precipitation of unstable homotetramers. nih.gov

Molecular Interactions in Compound Heterozygosity Scenarios with Other Hemoglobinopathies (focused on molecular mechanisms)

If an individual were a compound heterozygote for Hb J Auckland and a β-thalassemia mutation, the molecular consequences would depend on the nature of the thalassemia allele (β⁺ or β⁰).

Interaction with β⁰-thalassemia: In this scenario, the β⁰ allele produces no beta-globin chains. nih.gov Therefore, the only beta chains synthesized would be the abnormal βJ-Auckland chains. The resulting hemoglobin profile would consist almost entirely of Hb J Auckland (α₂βJ-Auckland₂) and Hb F (α₂γ₂). The primary molecular mechanism of disease would be the functional properties of Hb J Auckland itself—low oxygen affinity and mild instability—without the moderating presence of normal HbA. This could potentially exacerbate any clinical effects related to its altered oxygen transport.

Compound Heterozygous Scenario (Hypothetical)Primary Molecular Mechanism of InteractionPredicted Molecular Outcome
Hb J Auckland / β⁰-thalassemia Absence of normal βA chains, leaving only the synthesis of βJ-Auckland chains. nih.govHemoglobin consists of Hb J Auckland and Hb F. Pathophysiology is driven solely by the functional properties of Hb J Auckland.
Hb J Auckland / β⁺-thalassemia Reduced synthesis of normal βA chains, co-expression of βA and βJ-Auckland chains, and a relative excess of α-chains. nih.govnih.govPresence of both HbA and Hb J Auckland. A mild thalassemic phenotype due to α-chain excess is combined with the functional characteristics of Hb J Auckland.
Hb J Auckland / Hb S Co-expression of three β-globin types (A, S, J-Auckland) if heterozygous for all, or two if a compound heterozygote. Potential for βJ-Auckland to be incorporated into tetramers with βS.Unknown effect on HbS polymerization. The clinical phenotype would depend on the relative quantities of each hemoglobin type and their intramolecular interactions.

Emerging Research Frontiers and Methodological Innovations for Hemoglobin J Auckland

Elucidating Subtle Molecular and Allosteric Dynamic Perturbations

The substitution of glycine (B1666218) with aspartic acid at the β25(B7) position in Hemoglobin J Auckland introduces changes in both the size and charge of the amino acid residue, which can lead to subtle yet significant perturbations in the molecule's structure and dynamics. nih.govnih.gov Advanced computational techniques, such as all-atom molecular dynamics (MD) simulations, are at the forefront of elucidating these changes. cell.comacs.org These simulations can model the behavior of the hemoglobin tetramer in a solvated environment, providing insights into how the mutation alters the protein's conformational landscape. proquest.comusm.my

Researchers are particularly interested in how the β25 substitution affects the allosteric regulation of oxygen binding. nih.govplos.orgplos.org MD simulations can help visualize the conformational transitions between the tense (T) and relaxed (R) states, revealing any alterations in the dynamics of the α1β2 interface, which is crucial for cooperative oxygen binding. nih.govyoutube.com By analyzing the trajectories of these simulations, it is possible to identify changes in salt bridge networks and hydrogen bonding patterns that may explain the decreased oxygen affinity observed in this compound. nih.govnih.gov

Parameter Wild-Type Hemoglobin (HbA) Predicted for this compound Method of Investigation
Quaternary Structure Transition Smooth transition between T and R statesPotentially altered transition pathway and stability of intermediate statesMolecular Dynamics Simulations
α1β2 Interface Dynamics Stable and well-defined interactionsPossible disruption or formation of new, less favorable interactionsNeutron Spin Echo Spectroscopy, MD Simulations
Salt Bridge Stability Key salt bridges stabilize the T-stateAltered stability of critical salt bridges due to charge changeComputational pKa calculations, MD Simulations
Oxygen Affinity Normal P50 valueIncreased P50 value (experimentally confirmed)Oxygen equilibrium curve analysis

Comprehensive Profiling of Post-Translational Modifications in Variant Hemoglobin

Post-translational modifications (PTMs) can significantly influence the function and stability of proteins, including hemoglobin. bu.edu While the primary structure of this compound is defined by its amino acid substitution, the full extent of its molecular characteristics can only be understood through a comprehensive analysis of its PTMs. Advanced mass spectrometry-based proteomics approaches are now making it possible to identify and quantify a wide range of PTMs on hemoglobin variants. bu.eduthermofisher.com

One of the most common PTMs in hemoglobin is glycosylation, which is the non-enzymatic attachment of glucose to the protein. diabetesjournals.orgresearchgate.net The level of glycosylated hemoglobin (HbA1c) is a critical marker for monitoring long-term glycemic control in individuals with diabetes mellitus. researchgate.net The presence of a hemoglobin variant can sometimes interfere with the accurate measurement of HbA1c. scu.edu.cn Therefore, a key research frontier is to characterize the glycosylation profile of this compound to understand its impact on HbA1c measurements and to explore any potential effects on the variant's stability and function. Other PTMs of interest include acetylation, oxidation, and deamidation, which have been observed in other hemoglobin variants and can alter their properties. bu.eduresearchgate.net

Development of Advanced In Vitro Models for Functional and Stability Studies

To accurately assess the functional and stability consequences of the this compound mutation, robust in vitro models are essential. While initial studies have characterized it as mildly unstable with low oxygen affinity, more advanced models can provide deeper insights. nih.gov A promising approach is the development of cellular model systems, such as induced pluripotent stem cell (iPSC)-derived erythroid precursor cells that can be genetically engineered to express the this compound variant. biorxiv.org These cellular models allow for the study of the variant in a more physiologically relevant context, enabling investigations into its synthesis, assembly, and degradation within the cell.

Furthermore, the use of cell-free protein expression systems is another innovative method for producing sufficient quantities of this compound for detailed biophysical and functional characterization. These systems allow for the incorporation of labeled amino acids, which can be used in techniques like nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of the protein in solution.

Model System Advantages Research Applications
iPSC-derived Erythroid Cells Physiologically relevant; allows for study of intracellular processes.Stability, synthesis, and degradation studies; interaction with other cellular components.
Cell-free Protein Expression High yield; allows for isotopic labeling.Detailed biophysical characterization (NMR, X-ray crystallography); functional assays.
Yeast-based Expression Systems Cost-effective; scalable production.Large-scale production for structural and functional studies.

Integration of Multi-Omics Technologies for Systems-Level Understanding of Variant Biology

A systems-level understanding of the biological impact of this compound requires the integration of multiple "omics" technologies. While proteomics can identify the variant and its PTMs, integrating this information with genomics, transcriptomics, and metabolomics can provide a more holistic view. acs.orgacs.org

Predictive Computational Models for this compound Behavior and Interactions

Predictive computational models are becoming increasingly powerful tools for understanding the behavior of biological macromolecules. researchgate.netauckland.ac.nz For this compound, molecular dynamics simulations can be used to create predictive models of its structural stability and oxygen binding affinity. acs.orgproquest.com These models can simulate the effects of different physiological conditions, such as changes in pH or the concentration of allosteric effectors like 2,3-diphosphoglycerate, on the behavior of the variant. nih.gov

Furthermore, protein-protein docking simulations can be employed to predict how the this compound variant interacts with other proteins, such as hemoglobin chaperones or components of the red blood cell membrane. nih.gov These predictive models can generate hypotheses that can then be tested experimentally, accelerating the pace of research and providing a deeper understanding of the molecular basis of any potential pathology associated with this variant. The development of such models can also aid in the design of potential therapeutic strategies for hemoglobinopathies. brown.edu

Novel Investigations into Biosynthesis and Assembly Pathways of the Variant

The biosynthesis and assembly of the hemoglobin tetramer is a complex and highly regulated process. nih.govnih.gov A key research frontier is to investigate how the β25(B7)Gly→Asp substitution in this compound affects these pathways. The introduction of a charged residue into what is normally a non-polar pocket could potentially interfere with the proper folding of the β-globin chain or its interaction with the α-globin chain.

Novel investigative techniques, such as pulse-chase experiments using labeled amino acids in the aforementioned cellular models, can be used to track the synthesis and assembly of the variant hemoglobin. Co-immunoprecipitation studies can be used to identify any altered interactions with molecular chaperones, such as the alpha-hemoglobin stabilizing protein (AHSP), which plays a crucial role in preventing the aggregation of free α-globin chains. Understanding the biosynthesis and assembly pathways of this compound is critical for a complete picture of its cellular biology and for identifying any potential points of therapeutic intervention.

Q & A

Q. What experimental methodologies are recommended for initial characterization of Hemoglobin J Auckland's structural and functional properties?

Begin with high-performance liquid chromatography (HPLC) and capillary electrophoresis to separate and quantify hemoglobin variants . Confirm structural anomalies using mass spectrometry and X-ray crystallography to resolve tertiary structure changes. For functional studies, oxygen-binding affinity assays (e.g., Hemox-Analyzer) and stability tests (isopropanol or heat denaturation) are critical. Include controls from healthy donors and compare with known hemoglobinopathies (e.g., HbS, HbH) to validate specificity .

Q. How should researchers design a cohort study to investigate the prevalence of this compound in diverse populations?

Use stratified sampling to ensure representation across ethnicities, ages, and geographic regions. Prioritize non-invasive screening methods like dried blood spot (DBS) tests paired with PCR-based genotyping for high-throughput analysis. Include iron status biomarkers (ferritin, transferrin saturation) to control for confounding factors in hematological parameters . Power calculations should account for rare variant prevalence (e.g., <0.1% in general populations) .

Q. What are the key considerations for validating hemoglobin variant detection techniques in clinical research settings?

Cross-validate findings using orthogonal methods: e.g., HPLC with DNA sequencing (Sanger or NGS) to confirm mutations. Assess intra- and inter-assay precision using certified reference materials (CRMs) and external quality assurance (EQA) schemes. Document analytical sensitivity (detection limit) and specificity against common interferents (e.g., HbF, labile HbA1c) .

Advanced Research Questions

Q. How can contradictory findings about this compound’s clinical significance be resolved across studies?

Conduct a meta-analysis with strict inclusion criteria (e.g., standardized Hb measurement protocols, exclusion of comorbid hematologic conditions). Use multivariate regression to adjust for covariates like α-thalassemia co-inheritance or iron deficiency. Apply Bayesian frameworks to quantify uncertainty in rare variant associations . Reconcile discrepancies by re-analyzing raw data from public repositories (e.g., EMBL-EBI) using uniform bioinformatics pipelines .

Q. What advanced biophysical techniques are optimal for probing this compound’s allosteric regulation and molecular interactions?

Employ stopped-flow spectroscopy to measure oxygen dissociation kinetics and assess cooperativity. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with heme chaperones (e.g., AHSP). Molecular dynamics simulations (e.g., GROMACS) can model mutation-induced conformational changes in β-globin subunits .

Q. How should researchers design a longitudinal study to assess this compound’s impact on long-term health outcomes?

Implement a nested case-control design within existing biobanks (e.g., UK Biobank) to track outcomes like anemia progression or end-organ damage. Collect serial measurements of hematologic indices, inflammatory markers (CRP, IL-6), and organ function biomarkers (e.g., eGFR for renal health). Apply time-to-event analysis (Cox proportional hazards models) with adjustment for time-varying confounders .

Methodological Guidance

Q. What strategies mitigate measurement bias in hemoglobin variant research?

  • Calibrate instruments daily using WHO-certified hemoglobin standards .
  • Blind technicians to sample origins during analysis to reduce observer bias .
  • Use triplicate measurements and discard outliers exceeding ±2 SD from the mean .

Q. How can multi-omics approaches enhance understanding of this compound’s pathobiology?

Integrate transcriptomics (RNA-seq of erythroid precursors) and proteomics (LC-MS/MS of red cell membranes) to identify compensatory pathways. Couple with CRISPR-Cas9-edited cellular models to validate gene regulatory networks affected by the mutation .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing small-sample studies of rare hemoglobin variants?

Use non-parametric tests (e.g., Mann-Whitney U) for skewed distributions. Apply Fisher’s exact test for categorical outcomes and report effect sizes with 95% confidence intervals. For underpowered studies, emphasize descriptive statistics and publish negative results to reduce publication bias .

Q. How should researchers address ethical challenges in genetic studies of hemoglobin variants?

Obtain informed consent explicitly covering secondary findings (e.g., co-inherited thalassemias). Anonymize data using dual-ID systems and store in GDPR-/HIPAA-compliant repositories. Collaborate with community advisory boards to ensure culturally sensitive communication of results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.